(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone
CAS No.: 1951451-77-6
Cat. No.: VC2632832
Molecular Formula: C22H22BrN3O2
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951451-77-6 |
|---|---|
| Molecular Formula | C22H22BrN3O2 |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | [3-(4-bromophenyl)pyrrolidin-1-yl]-[4-(2-imidazol-1-ylethoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C22H22BrN3O2/c23-20-5-1-17(2-6-20)19-9-11-26(15-19)22(27)18-3-7-21(8-4-18)28-14-13-25-12-10-24-16-25/h1-8,10,12,16,19H,9,11,13-15H2 |
| Standard InChI Key | SMIYPCMZKQYCMK-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OCCN4C=CN=C4 |
| Canonical SMILES | C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OCCN4C=CN=C4 |
Introduction
Chemical Identity and Structure
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone is a complex organic molecule characterized by several key functional groups and structural elements. The compound belongs to the class of synthetic organic compounds and is classified as a ketone due to the presence of the carbonyl functional group. Its molecular architecture incorporates an imidazole moiety, an ether linkage, a pyrrolidine ring, and a bromophenyl group, all contributing to its unique chemical profile and potential biological activity.
The compound's chemical identity is precisely defined through various standardized identifiers. It is registered with the Chemical Abstracts Service (CAS) under the number 1951451-77-6, and is cataloged in the PubChem database with the identifier 44527940 . The IUPAC-recommended name for this compound is [3-(4-bromophenyl)pyrrolidin-1-yl]-[4-(2-imidazol-1-ylethoxy)phenyl]methanone, which systematically describes its structural components according to international chemical nomenclature standards .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that define its behavior in various environments. These properties are crucial for understanding its potential applications and handling requirements.
Table 1: Physical and Chemical Properties of (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂BrN₃O₂ |
| Molecular Weight | 440.3 g/mol |
| Physical State | Not specified in available data |
| Solubility | Not specified in available data |
| Standard InChI | InChI=1S/C22H22BrN3O2/c23-20-5-1-17(2-6-20)19-9-11-26(15-19)22(27)18-3-7-21(8-4-18)28-14-13-25-12-10-24-16-25/h1-8,10,12,16,19H,9,11,13-15H2 |
| Standard InChIKey | SMIYPCMZKQYCMK-UHFFFAOYSA-N |
The compound's molecular weight of 440.3 g/mol classifies it as a medium-sized organic molecule, which has implications for its absorption, distribution, metabolism, and excretion profiles if considered for pharmaceutical applications .
Structural Components and Analysis
Key Functional Groups
The molecule contains several important functional groups that define its chemical reactivity and biological interactions:
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Carbonyl Group (Ketone): The compound features a ketone functional group at the junction between the para-substituted phenyl ring and the pyrrolidine moiety, forming an amide-like structure. This group is likely to participate in hydrogen bonding interactions and may contribute to potential biological activity.
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Imidazole Ring: The presence of an imidazole heterocycle is significant, as this moiety is commonly found in compounds with biological activity. Imidazole rings can participate in acid-base reactions, metal coordination, and hydrogen bonding, potentially enabling interactions with biological targets.
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Ether Linkage: The ethoxy chain connecting the imidazole to the phenyl ring provides structural flexibility and modulates the compound's polarity and solubility characteristics.
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Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle often contributes to enhanced biological activities in pharmaceutical compounds by providing a basic nitrogen center and conformational constraints.
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Bromophenyl Group: The para-bromophenyl substituent attached to the pyrrolidine ring introduces halogen bonding possibilities and increases the compound's lipophilicity, potentially affecting its membrane permeability and binding to hydrophobic pockets in biological targets.
Structural Representations
The compound can be represented through various chemical notation systems, each providing specific information about its structure:
Table 2: Structural Representations of (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone
| Representation Type | Notation |
|---|---|
| SMILES | C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OCCN4C=CN=C4 |
| Canonical SMILES | C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OCCN4C=CN=C4 |
| PubChem CID | 44527940 |
These representations enable computational analysis of the compound's properties and facilitate structure-based investigations of its potential interactions with biological targets .
Synonyms and Alternative Nomenclature
(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone is known by several alternative names and identifiers in scientific literature and chemical databases:
Table 3: Synonyms and Alternative Names
| Synonym/Alternative Name | Type |
|---|---|
| TCMDC-134837 | Laboratory/Research Code |
| [3-(4-bromophenyl)pyrrolidin-1-yl]-[4-(2-imidazol-1-ylethoxy)phenyl]methanone | IUPAC Name Variant |
| Methanone, [3-(4-bromophenyl)-1-pyrrolidinyl][4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]- | CAS Registry Name Style |
| CHEMBL579686 | ChEMBL Database Identifier |
| SCHEMBL21216028 | Alternative Database Identifier |
| DTXSID801128237 | DSSTox Substance ID |
These various identifiers facilitate cross-referencing the compound across different chemical databases and research literature .
Synthesis Approaches
The synthesis of (4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)-(3-(4-bromophenyl)pyrrolidin-1-yl)methanone presents a challenging task due to its structural complexity and the presence of multiple functional groups. A retrosynthetic analysis approach can be employed to identify potential synthetic routes.
Retrosynthetic Analysis
The compound can be conceptually disassembled into simpler precursors for synthetic planning:
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The amide bond connecting the pyrrolidine and phenyl components could be formed through a coupling reaction between a carboxylic acid derivative of the 4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl moiety and the 3-(4-bromophenyl)pyrrolidine component.
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The 4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl fragment could be prepared through an etherification reaction between 4-hydroxybenzoic acid (or a derivative) and a 2-(1H-Imidazol-1-yl)ethanol or related haloethyl intermediate.
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The 3-(4-bromophenyl)pyrrolidine component might be synthesized through a cycloaddition reaction followed by appropriate functionalization steps.
Each synthetic step would require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The presence of potentially reactive functional groups would necessitate appropriate protecting group strategies during the synthesis.
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